Visnafylline
Description
Visnafylline (INN: this compound) is a bronchodilator with the molecular formula C₂₅H₂₉N₅O₇ and CAS registry number 17243-56-0 . It is regulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), where it is assigned the XEVMPD code SUB00084MIG . As a bronchodilator, this compound is primarily indicated for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Properties
IUPAC Name |
1,3-dimethyl-2-oxopurin-6-olate;2-(9-methoxy-7-methyl-5-oxofuro[3,2-g]chromen-4-yl)oxyethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO5.C7H8N4O2/c1-11-10-13(20)14-15(23-9-7-19(2,3)4)12-6-8-22-16(12)18(21-5)17(14)24-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h6,8,10H,7,9H2,1-5H3;3,12H,1-2H3/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMGJGZBINFWRD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OCC[N+](C)(C)C.CN1C(=C2C(=NC=N2)N(C1=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938155 | |
| Record name | 2-[(9-Methoxy-7-methyl-5-oxo-5H-furo[3,2-g][1]benzopyran-4-yl)oxy]-N,N,N-trimethylethan-1-aminium 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17243-56-0 | |
| Record name | Visnafylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(9-Methoxy-7-methyl-5-oxo-5H-furo[3,2-g][1]benzopyran-4-yl)oxy]-N,N,N-trimethylethan-1-aminium 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VISNAFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB901PL1KW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Visnafylline typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Step 1: Formation of an intermediate compound through a series of reactions such as alkylation or acylation.
Step 2: Cyclization reactions to form the core structure of this compound.
Step 3: Functional group modifications to achieve the desired chemical properties.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification processes: Techniques such as crystallization, distillation, or chromatography to isolate the final product.
Quality control: Ensuring the consistency and quality of the compound through rigorous testing and validation.
Chemical Reactions Analysis
Types of Reactions: Visnafylline undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as ethanol, methanol, or dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Cardiovascular Health
Visnafylline has shown promise in protecting cardiac tissue from damage caused by anthracycline chemotherapy agents. Research indicates that it can reduce myocardial infarct size and improve cardiac function during ischemia/reperfusion injury. Key mechanisms include:
- Vasorelaxation : this compound causes relaxation of vascular smooth muscle cells, leading to reduced blood pressure without significantly affecting heart rate .
- Oxidative Stress Modulation : The compound helps in modulating mitochondrial enzymes and reducing oxidative stress, which is vital for cardiomyocyte survival .
Anticancer Properties
This compound has been investigated for its effects on various cancer cell lines. Studies suggest that it can inhibit the proliferation of malignant cells, such as melanoma and hepatocellular carcinoma. The mechanisms include:
- Induction of Reactive Oxygen Species : this compound promotes the production of reactive oxygen species, which can trigger pro-apoptotic pathways in cancer cells .
- Modulation of Signaling Pathways : The compound influences the aryl hydrocarbon receptor signaling pathway, enhancing its anticancer efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable, particularly in reducing pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. This property is essential for managing chronic inflammatory conditions and may contribute to its cardioprotective effects .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cardiovascular Health | Vasorelaxation and oxidative stress modulation | Reduces myocardial infarct size; protects cardiac tissue during ischemia/reperfusion injury |
| Anticancer Properties | Induction of reactive oxygen species | Inhibits proliferation of melanoma and hepatocellular carcinoma |
| Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines | Lowers levels of IL-1, IL-6, and TNF-α |
Case Study 1: Cardioprotection in Ischemia/Reperfusion Injury
A study involving rat models demonstrated that intravenous administration of this compound significantly mitigated cardiac dysfunction post-reperfusion. The results indicated a marked reduction in myocardial infarct size and improved overall cardiac function compared to control groups.
Case Study 2: Anticancer Efficacy
In vitro studies on melanoma cells showed that this compound treatment led to a substantial decrease in cell viability. The mechanism was linked to increased oxidative stress and activation of apoptotic pathways, suggesting its potential as an adjunct therapy in cancer treatment.
Mechanism of Action
Visnafylline can be compared with other similar compounds, such as:
Theophylline: A well-known bronchodilator with similar structural features.
Pentoxifylline: A methylxanthine derivative used to treat intermittent claudication.
Doxofylline: A new generation xanthine bronchodilator with fewer cardiovascular side effects.
Uniqueness: this compound stands out due to its specific molecular interactions and potential therapeutic applications. Unlike some of its analogues, it may offer unique benefits in terms of efficacy and safety profiles.
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to visnafylline: Suloxifen and Difeterol hydrochloride . A detailed comparison is provided below.
Molecular and Structural Comparison
Key Observations :
- Difeterol hydrochloride , while sharing a similar carbon backbone with this compound, includes a chlorine atom and acts as a histamine receptor antagonist, indicating divergent therapeutic pathways .
Pharmacological and Clinical Profiles
Mechanism of Action
- This compound : Presumed PDE inhibitor or β₂-adrenergic agonist (based on bronchodilator classification).
- Suloxifen : Likely shares a similar bronchodilatory mechanism but with a sulfur-containing structure that may alter metabolic stability .
- Difeterol HCl : Targets histamine H1 receptors, reducing allergic responses rather than directly dilating airways .
Regulatory and Market Status
Insights :
Biological Activity
Visnafylline, a compound belonging to the class of xanthines, has garnered attention for its potential therapeutic applications, particularly in the treatment of various vascular and inflammatory conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its pharmacological profile.
This compound exerts its biological effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation, anti-inflammatory effects, and improved blood flow. Additionally, this compound has been shown to have antioxidant properties that contribute to its protective effects on endothelial cells.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Vasodilatory Effects : It promotes relaxation of vascular smooth muscle, enhancing blood flow.
- Anti-inflammatory Activity : By inhibiting the release of pro-inflammatory cytokines, this compound reduces inflammation.
- Antioxidant Properties : It scavenges free radicals, protecting cells from oxidative stress.
Research Findings
A review of literature reveals several significant findings regarding the biological activity of this compound:
- Vasodilation Studies : In vitro studies demonstrated that this compound effectively induces vasodilation in isolated vascular tissues. The compound's potency was comparable to established vasodilators like nitroglycerin.
- Anti-inflammatory Effects : Animal models of inflammation showed that administration of this compound significantly reduced markers of inflammation, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.
- Clinical Trials : A phase II clinical trial assessed the efficacy of this compound in patients with chronic obstructive pulmonary disease (COPD). Results indicated improved pulmonary function and reduced exacerbation rates compared to placebo.
Case Studies
Several case studies illustrate the clinical relevance of this compound:
- Case Study 1 : A 65-year-old male with peripheral arterial disease experienced significant improvement in walking distance after a 12-week treatment with this compound. The patient reported decreased pain and increased mobility.
- Case Study 2 : A cohort study involving patients with diabetic retinopathy treated with this compound showed a reduction in retinal edema and improved visual acuity over six months.
Data Summary
The following table summarizes key findings from various studies on this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
